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Compound of Interest

Compound Name: Cathepsin G(1-5)

Cat. No.: B12370817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methods for expressing and purifying

recombinant Cathepsin G, a serine protease implicated in various physiological and

pathological processes. Detailed protocols for different expression systems and purification

strategies are presented to guide researchers in obtaining high-quality, active enzyme for

downstream applications, including structural studies, inhibitor screening, and diagnostics

development.

Introduction to Recombinant Cathepsin G
Production
Cathepsin G is a chymotrypsin-like serine protease primarily found in the azurophilic granules

of neutrophils. Its involvement in inflammation, immune responses, and diseases such as

chronic obstructive pulmonary disease and arthritis makes it a significant target for drug

development. Access to pure and active recombinant Cathepsin G is crucial for in-depth

biochemical and structural characterization. This guide outlines established methodologies for

producing recombinant Cathepsin G in various host systems, each with its own set of

advantages and challenges.
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The choice of an expression system is critical and depends on factors such as the desired

yield, post-translational modifications, and cost. Here, we compare four commonly used

systems for producing recombinant Cathepsin G.
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Expression
System

Typical
Yield

Purity

Post-
Translation
al
Modificatio
ns (PTMs)

Advantages
Disadvanta
ges

Escherichia

coli

Variable

(mg/L range)

>90% (with

tags)
None

Rapid growth,

low cost,

simple

genetics.

Lack of

PTMs,

potential for

inclusion

body

formation.

Pichia

pastoris

(Yeast)

Low to

Moderate

(µg/L to

mg/L)

>90% (with

tags)

Glycosylation

(often high-

mannose

type)

Capable of

PTMs, high

cell density

fermentation,

secretion of

protein

simplifies

purification.

Lower yields

for some

complex

proteins,

different

glycosylation

pattern than

mammalian

cells.

Insect Cells

(Baculovirus)

Moderate to

High (mg/L

range)

>90% (with

tags)

Similar to

mammalian

cells

High

expression

levels, proper

folding and

complex

PTMs.

Slower and

more

expensive

than

prokaryotic

systems.[1]

Mammalian

Cells

(HEK293,

CHO)

Low to

Moderate

(mg/L range)

>95%

Most

authentic to

native human

protein

Native-like

PTMs and

protein

folding.[1]

High cost,

complex

culture

conditions,

lower yields.

[1]
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Expression in Pichia pastoris
The methylotrophic yeast Pichia pastoris is a widely used eukaryotic system for recombinant

protein production, offering the advantages of post-translational modifications and high-density

cell growth.

Protocol: Expression of His-tagged Cathepsin G in Pichia pastoris

Gene Synthesis and Vector Construction:

Synthesize the human Cathepsin G gene with codon optimization for P. pastoris.

Incorporate a C-terminal 6xHis-tag for purification.

Clone the synthesized gene into a P. pastoris expression vector, such as pPICZα A, which

allows for methanol-inducible expression and secretion of the recombinant protein.

Transformation of P. pastoris:

Linearize the expression vector containing the Cathepsin G gene.

Transform competent P. pastoris cells (e.g., strain X-33) with the linearized plasmid via

electroporation.

Select for positive transformants on plates containing an appropriate antibiotic (e.g.,

Zeocin).

Screening for High-Expressing Clones:

Inoculate individual colonies into small-scale cultures.

Induce protein expression with methanol.

Analyze the culture supernatant for Cathepsin G expression by SDS-PAGE and Western

blot using an anti-His-tag antibody.

Large-Scale Expression:

Grow a high-expressing clone in a fermenter to achieve high cell density.
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Induce expression with methanol for 48-72 hours.

Harvest the culture supernatant containing the secreted recombinant Cathepsin G by

centrifugation.

Expression in Escherichia coli
E. coli is a cost-effective and rapid system for expressing proteins that do not require complex

post-translational modifications.

Protocol: Expression of GST-tagged Cathepsin G in E. coli

Vector Construction:

Clone the codon-optimized human Cathepsin G gene into an E. coli expression vector,

such as pGEX, to create an N-terminal GST-fusion protein.[2]

Transformation and Expression:

Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression

plasmid.

Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.

Induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and continue

to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein

solubility.

Cell Lysis:

Harvest the cells by centrifugation.

Resuspend the cell pellet in lysis buffer (e.g., PBS with lysozyme and DNase I).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation to separate the soluble fraction containing the

recombinant protein from cell debris.
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Expression in Insect Cells (Baculovirus Expression
Vector System - BEVS)
Insect cells are capable of performing many of the post-translational modifications found in

mammalian cells, making them suitable for producing complex proteins.

Protocol: Expression of Cathepsin G in Sf9 Insect Cells

Generation of Recombinant Baculovirus:

Clone the Cathepsin G gene into a baculovirus transfer vector (e.g., pFastBac).[3]

Generate recombinant bacmid DNA in E. coli.

Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce P1 viral stock.[4]

Amplify the viral stock to obtain a high-titer P2 or P3 stock.[4]

Protein Expression:

Infect a high-density suspension culture of Sf9 or High Five™ cells with the high-titer

recombinant baculovirus.

Incubate the infected culture at 27°C for 48-72 hours.

Harvest the cells (for intracellular expression) or the supernatant (for secreted expression).

Expression in Mammalian Cells (HEK293)
Mammalian cells provide the most authentic post-translational modifications for human

proteins.

Protocol: Transient Expression of Cathepsin G in HEK293 Cells

Vector and Cell Culture:

Clone the Cathepsin G gene into a mammalian expression vector (e.g., pcDNA3.1) with a

suitable tag for purification.
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Culture HEK293 cells in a suitable medium (e.g., DMEM with 10% FBS).[5]

Transfection:

Transfect the HEK293 cells with the expression plasmid using a suitable transfection

reagent (e.g., PEI).[5]

Incubate the cells for 48-72 hours to allow for protein expression.

Harvesting:

For secreted proteins, collect the culture medium.

For intracellular proteins, wash the cells with PBS and lyse them in a suitable lysis buffer.

Purification Strategies
A multi-step purification strategy is often required to achieve high purity of the recombinant

protein.

Affinity Chromatography (AC)
This is typically the first and most effective purification step, utilizing a specific tag fused to the

recombinant protein.

Protocol: Nickel-NTA Affinity Chromatography for His-tagged Cathepsin G

Column Preparation:

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) column with binding buffer (e.g., 50 mM

Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

Sample Loading and Washing:

Load the clarified cell lysate or culture supernatant onto the equilibrated column.

Wash the column with several column volumes of wash buffer (binding buffer with a

slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically

bound proteins.
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Elution:

Elute the bound His-tagged Cathepsin G with elution buffer containing a high

concentration of imidazole (e.g., 250-500 mM).

Collect the eluted fractions.

Ion Exchange Chromatography (IEX)
IEX separates proteins based on their net surface charge. It is a useful intermediate or

polishing step.

Protocol: Cation Exchange Chromatography for Cathepsin G

Note: Cathepsin G has a high isoelectric point (pI), making it positively charged at neutral pH,

and thus suitable for cation exchange chromatography.

Buffer Exchange:

Exchange the buffer of the partially purified protein from the affinity step into a low-salt

binding buffer (e.g., 20 mM MES, pH 6.0). This can be done by dialysis or using a

desalting column.

Column Chromatography:

Equilibrate a cation exchange column (e.g., SP Sepharose) with the binding buffer.

Load the protein sample onto the column.

Wash the column with the binding buffer to remove unbound proteins.

Elute the bound Cathepsin G using a linear salt gradient (e.g., 0-1 M NaCl in the binding

buffer).

Collect fractions and analyze for the presence of Cathepsin G.

Size Exclusion Chromatography (SEC)
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SEC, also known as gel filtration, separates proteins based on their size and is an excellent

final polishing step to remove aggregates and other remaining impurities.

Protocol: Size Exclusion Chromatography of Cathepsin G

Column and Buffer Preparation:

Equilibrate a size exclusion column (e.g., Superdex 75 or Superdex 200, depending on the

expected size of the protein and any fusion tags) with a suitable buffer (e.g., PBS or Tris-

buffered saline).[6][7]

Chromatography:

Concentrate the protein sample from the previous purification step.

Load the concentrated sample onto the equilibrated column.

Elute the protein with the equilibration buffer at a constant flow rate.

Collect fractions and analyze by SDS-PAGE to identify those containing pure Cathepsin G.

Activity Assay
The enzymatic activity of the purified recombinant Cathepsin G should be confirmed using a

specific substrate.

Protocol: Colorimetric Activity Assay

Assay Components:

Assay Buffer: e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

Substrate: e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

Purified recombinant Cathepsin G.

Inhibitor (optional, for specificity control): e.g., a specific Cathepsin G inhibitor.

Procedure:
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Add the assay buffer and the purified enzyme to the wells of a microplate.

If using an inhibitor, pre-incubate the enzyme with the inhibitor.

Initiate the reaction by adding the substrate.

Monitor the increase in absorbance at 405 nm over time, which corresponds to the release

of p-nitroaniline.

Calculate the specific activity of the enzyme (units/mg of protein).
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Caption: General workflow for recombinant protein expression and purification.

Cathepsin G Signaling Pathway Example
Cathepsin G can activate Protease-Activated Receptor 4 (PAR4), leading to downstream

signaling events.
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Caption: Cathepsin G-mediated activation of the PAR4 signaling pathway.[8][9][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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